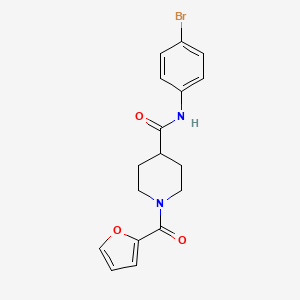

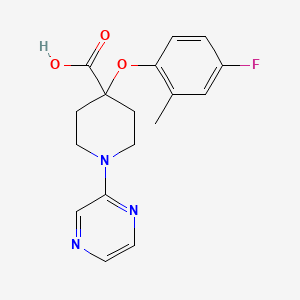

![molecular formula C21H30N4O2 B5423330 11-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423330.png)

11-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are of wide interest because of their diverse biological and clinical applications . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives can be synthesized from various methods. For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . Another method involves the total synthesis of ibogaine and epiibogaine from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions of indole derivatives can be complex and varied. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, they are often crystalline and colorless in nature with specific odors .Mechanism of Action

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could serve as important intermediates for the preparation of other disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name |

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-(5-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-23-11-7-21(8-12-23)15-25(10-4-9-24(21)2)20(26)19-14-16-13-17(27-3)5-6-18(16)22-19/h5-6,13-14,22H,4,7-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHJDBMIGLYXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC4=C(N3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5423252.png)

![diethyl 3-methyl-5-{[3-(4-propoxyphenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5423270.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5423278.png)

![N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5423288.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5423316.png)

![N-(5-fluoro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5423324.png)

![4-benzyl-5-[1-(2-isopropoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5423332.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5423337.png)

![1-(4-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5423340.png)